molecular formula C7H13NS B13321892 7-Thia-1-azaspiro[3.5]nonane

7-Thia-1-azaspiro[3.5]nonane

Cat. No.: B13321892
M. Wt: 143.25 g/mol
InChI Key: PVCAOJSCFWOICP-UHFFFAOYSA-N
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Description

7-Thia-1-azaspiro[3.5]nonane is a spirocyclic compound that features a unique structure with a sulfur and nitrogen atom incorporated into a nonane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Thia-1-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable thiol with an aziridine derivative under controlled conditions to form the desired spirocyclic structure . The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

7-Thia-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Biological Activity

7-Thia-1-azaspiro[3.5]nonane is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates both sulfur and nitrogen atoms. This compound belongs to the broader class of azaspiro compounds, recognized for their diverse chemical properties and potential biological activities. The specific arrangement of atoms within this compound contributes to its reactivity, making it a valuable candidate for medicinal chemistry and organic synthesis applications.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors. The sulfur and nitrogen atoms in the compound facilitate binding with various biological molecules, potentially leading to the modulation of enzymatic pathways or receptor activities. This interaction can result in the inhibition of certain enzymes or disruption of cellular processes, which underpins its therapeutic potential.

Research Findings

Recent studies have explored various aspects of the biological activity of this compound, including:

Comparative Analysis with Similar Compounds

A table comparing this compound with structurally similar compounds highlights its unique features:

Compound NameStructural Features
2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochlorideContains sulfur and nitrogen; different spirocyclic arrangement
This compound hydrochlorideSimilar structure but differing substituents

The distinct spirocyclic structure of this compound imparts unique chemical properties that differentiate it from other compounds in its class, making it particularly valuable for scientific research.

In Vitro Studies on MMP Inhibition

A study focused on the synthesis and biological evaluation of sulfonyl phosphonic derivatives of 7-Thia-1-azaspiro[4,4]nonane demonstrated moderate inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. The findings indicated:

  • Compounds with specific substituents exhibited enhanced inhibitory activity.
  • The mechanism involved chelation with the zinc ion in the catalytic center of the enzyme.

These results suggest that derivatives of azaspiro compounds may be developed further as potential MMP inhibitors, which are relevant in cancer therapy due to their role in tumor invasion and metastasis .

GPR119 Agonist Activity

Another study identified novel derivatives of 7-Azaspiro[3.5]nonane as GPR119 agonists, showing promising glucose-lowering effects in diabetic rats. This highlights the potential application of these compounds in metabolic disorders .

Properties

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

7-thia-1-azaspiro[3.5]nonane

InChI

InChI=1S/C7H13NS/c1-4-8-7(1)2-5-9-6-3-7/h8H,1-6H2

InChI Key

PVCAOJSCFWOICP-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CCSCC2

Origin of Product

United States

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